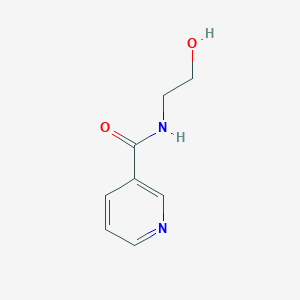

N-(2-Hydroxyethyl)nicotinamide

Description

N-(2-Hydroxyethyl)nicotinamide as a Nicotinamide (B372718) Derivative

This compound is chemically classified as a derivative of nicotinamide, which is a form of vitamin B3. smolecule.comontosight.ai Its structure consists of a nicotinamide backbone modified with a hydroxyethyl (B10761427) group. ontosight.ai This structural modification, specifically the presence of the hydroxyethyl substituent, enhances its solubility and potential biological activity. smolecule.com The compound is also known by several synonyms, including N-(2-Hydroxyethyl)-3-pyridinecarboxamide and SG 86. smolecule.comnih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 92 °C |

| Boiling Point | 442.8 °C at 760 mmHg |

| Density | 1.212 g/cm³ |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide |

Data sourced from multiple references. smolecule.comnih.govlookchem.com

Relevance of this compound in Contemporary Chemical and Biological Sciences

The relevance of this compound in the scientific community is multifaceted. A primary area of interest is its role as a key intermediate in the synthesis of Nicorandil (B1678753), a vasodilator medication used for treating angina. smolecule.compatsnap.comchemicalbook.com Nicorandil is the nitrate (B79036) ester of this compound. evitachem.com

Beyond its function as a precursor, this compound is investigated for its own potential biological activities. Research indicates it may possess antinociceptive (pain-relieving), antioxidant, anti-inflammatory, and neuroprotective properties. smolecule.com For instance, studies have explored its capacity to reduce inflammation in animal models and its potential to protect against cellular damage from free radicals. smolecule.com

Furthermore, this compound serves as a reference standard in biochemical studies related to nicotinic compounds and is utilized in the cosmetics industry for its moisturizing characteristics. smolecule.com Its synthesis is a subject of study, with various methods developed to produce it, often involving the reaction of a nicotinic acid derivative with monoethanolamine. smolecule.comprepchem.com

The following table outlines some of the researched applications and biological activities of this compound.

| Area of Relevance | Specific Application/Activity |

| Pharmaceutical Synthesis | Key intermediate for the synthesis of Nicorandil. smolecule.compatsnap.com |

| Potential Therapeutics | Investigated for antinociceptive, antioxidant, and anti-inflammatory effects. smolecule.com |

| Neuroscience | Explored for potential neuroprotective effects. smolecule.com |

| Cosmetics | Used in formulations for its moisturizing properties. smolecule.com |

| Biochemical Research | Serves as a reference compound in studies of nicotinic pathways. smolecule.com |

Historical Context and Evolution of Research on this compound

Research into this compound is closely linked to the development and study of the antianginal drug Nicorandil, of which it is the primary metabolite. evitachem.comresearchgate.net Early research, therefore, often focused on its role in the metabolism of Nicorandil and its synthesis as a necessary step in producing the parent drug. patsnap.comgoogle.com

Patents related to the synthesis of Nicorandil detail methods for producing this compound, highlighting its importance from a manufacturing perspective. google.comgoogle.com For example, processes have been developed to synthesize it from ethyl nicotinate (B505614) and monoethanolamine, with a focus on optimizing yield and purity. google.com

Over time, scientific interest has expanded to investigate the intrinsic properties of this compound itself. Studies have examined its cardiovascular effects, sometimes in comparison to other vasodilators like nitroglycerin. nih.gov More recent research has delved into its potential therapeutic applications beyond its connection to Nicorandil, exploring its antioxidant and anti-inflammatory activities, for example. smolecule.com This evolution reflects a broader trend in pharmacology and biochemistry to understand the activity of metabolites and derivatives of known drugs.

The historical timeline of nicotinamide-related research provides a backdrop for the investigation of its derivatives. The discovery of NAD (nicotinamide adenine (B156593) dinucleotide) in 1906 and the subsequent elucidation of its vital roles in cellular metabolism paved the way for the study of related compounds like this compound. aboutnad.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZLOWYUGKIWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211708 | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-73-2 | |

| Record name | N-(2-Hydroxyethyl)nicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NICOTINOYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH3UT8GRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for N 2 Hydroxyethyl Nicotinamide

Chemical Synthesis Methodologies for N-(2-Hydroxyethyl)nicotinamide

The synthesis of this compound can be achieved through several chemical pathways. These methods primarily involve the formation of an amide bond between a nicotinic acid derivative and an ethanolamine (B43304) molecule.

A prevalent and efficient method for synthesizing this compound is the direct condensation reaction between methyl nicotinate (B505614) and monoethanolamine. smolecule.com This reaction is a nucleophilic acyl substitution, where the nitrogen atom of monoethanolamine attacks the carbonyl carbon of the methyl nicotinate, leading to the formation of the desired amide and the elimination of methanol (B129727). smolecule.com

This process is often conducted under solvent-free conditions, which presents environmental and economic advantages by reducing waste and simplifying product purification. smolecule.com In a typical solvent-free procedure, solid methyl nicotinate is mixed directly with liquid monoethanolamine. google.com The mixture is then heated, commonly to around 50-70°C, and stirred for a period of 30 minutes to 10 hours to ensure the reaction goes to completion. google.com A preferred set of conditions involves heating at 60°C for approximately 4 hours. smolecule.comgoogle.com This approach can yield this compound in high purity (often exceeding 95-98%) and with yields approaching 97%. smolecule.comgoogle.com The product can be isolated through simple filtration or crystallization, often without the need for complex chromatographic separation. smolecule.com

| Parameter | Optimized Condition | Impact on Synthesis |

| Temperature | 60°C | Facilitates the reaction efficiently without causing degradation. smolecule.comgoogle.com |

| Reaction Time | 4 hours | Allows for complete conversion of reactants with minimal formation of side products. smolecule.com |

| Molar Ratio (Amine:Ester) | 1:1 to 1.5:1 | Ensures the complete consumption of the starting ester material. smolecule.com |

| Stirring | Continuous | Maintains a homogeneous reaction mixture for consistent reaction progress. smolecule.com |

| Solvent | None (Solvent-free) | Offers a greener process, reduces waste, and simplifies purification. smolecule.comgoogle.com |

| Post-Reaction Cooling | Cool to 40°C | Facilitates the crystallization of the final product. google.com |

This interactive table summarizes the optimized parameters for the solvent-free synthesis of this compound.

An alternative synthesis route involves the reaction of nicotinamide (B372718) with 2-chloroethanol. smolecule.com This method also results in the formation of this compound. The reaction is typically carried out in the presence of a base. smolecule.com

Research has explored various other pathways to produce this compound. One such method involves reacting an N-succinimidyl-nicotinate compound with the hydrochloric salt of ethanolamine. prepchem.com This reaction is performed in a solvent such as dried dimethylformamide (DMF) and requires the presence of a base like diisopropylethylamine (DIEA) to neutralize the hydrochloride salt. prepchem.com The mixture is typically chilled, and the N-succinimidyl-nicotinate is added dropwise under a nitrogen atmosphere, leading to the precipitation of N-hydroxy-succinimide. prepchem.com The final product, this compound, is then isolated from the reaction mixture. prepchem.com

Another variation uses ethyl nicotinate instead of methyl nicotinate, reacting it with ethanolamine at a higher temperature of 125°C for 4 hours. echemi.com Optimization of the solvent-free method using methyl nicotinate has been detailed in patent literature, which includes specific steps for purification. google.com After the reaction is complete, isopropyl alcohol is added, and the solution is cooled. google.com Subsequently, the addition of isopropyl ether can precipitate clean, white crystals of this compound with a purity of over 95%. google.com

Role of this compound as a Precursor in Complex Compound Synthesis

The chemical structure of this compound, featuring a reactive hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.

This compound is a key intermediate in the production of Nicorandil (B1678753), a vasodilator drug used for the treatment of angina. smolecule.compatsnap.comgoogle.comnih.gov Nicorandil is the nitrate (B79036) ester of this compound. nih.govquickcompany.in

The synthesis of Nicorandil from this precursor involves an O-nitration reaction of the terminal hydroxyl group. google.com A common method for this transformation is the use of a nitrating mixture, which can consist of nitric acid and acetic anhydride. patsnap.comgoogle.comwipo.int This approach is considered advantageous as it helps manage the safety issues associated with using nitric acid as a nitrating agent and allows for the isolation of a high-quality product with excellent yields. patsnap.comwipo.int The process typically involves adding this compound to the pre-formed nitrating mixture at a controlled temperature, for instance, between 10-30°C. google.com

Beyond its role in Nicorandil synthesis, this compound is also used as an intermediate to prepare other derivatives. It is employed in the synthesis of oxadiazole oxide derivatives, which have applications as vasodilators. chemicalbook.com Furthermore, the core structure is related to that used in creating radiolabelled compounds for medical imaging. For example, a series of technetium-99m (99mTc) complexes have been synthesized using a hydrazinonicotinamide-conjugated cyclic IIb/IIIa receptor antagonist. nih.gov These complexes, which are investigated as potential thrombus imaging agents, are formed by labeling the nicotinamide-containing peptide, demonstrating the utility of this chemical scaffold in creating complex biomolecules. nih.gov

Advanced Analytical Methodologies for N 2 Hydroxyethyl Nicotinamide

Spectroscopic Characterization Techniques for N-(2-Hydroxyethyl)nicotinamide

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the hydroxyethyl (B10761427) side chain. The chemical shifts and coupling patterns of these protons confirm the connectivity of the atoms within the molecule. ptfarm.pl

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov It shows distinct peaks for the carbons in the pyridine ring, the carbonyl group of the amide, and the two carbons of the ethyl alcohol moiety, further corroborating the compound's structure. nih.gov The combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals, providing a complete structural elucidation. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | 148.5 |

| Pyridine C3 | 130.2 |

| Pyridine C4 | 123.6 |

| Pyridine C5 | 135.3 |

| Pyridine C6 | 149.8 |

| Carbonyl C | 166.4 |

| Methylene C (adjacent to N) | 42.5 |

Data sourced from computational predictions and spectral databases.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Molecular Ion Peak: In a typical mass spectrum, this compound will show a molecular ion peak ([M]+) corresponding to its molecular weight of 166.18 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. acs.org

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound involve the cleavage of the amide bond and the loss of the hydroxyethyl group. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra, with a prominent peak observed at m/z 106, corresponding to the nicotinoyl cation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. ptfarm.plwebassign.net Key absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. core.ac.uk

A band in the range of 3200-3600 cm⁻¹ for the N-H stretching of the secondary amide. core.ac.uk

A strong absorption around 1650-1800 cm⁻¹ due to the C=O stretching of the amide group. core.ac.uk

C-O stretching vibrations for the alcohol appear between 1040-1300 cm⁻¹. savemyexams.com

The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. savemyexams.comlibretexts.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as methanol-water, shows a characteristic absorption maximum (λmax). ptfarm.pl For instance, in a methanol-water mixture (60:40, v/v), the detection wavelength is often set at 254 nm. ptfarm.pl The pyridine ring is the primary chromophore responsible for the UV absorption. mdpi.com

Chromatographic Methods for Purity Assessment and Quantification of this compound

Chromatographic techniques are essential for separating this compound from related compounds and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound. ptfarm.plresearchgate.net

Methodology: A reversed-phase HPLC method is commonly employed, using a C18 column. ptfarm.plresearchgate.net The mobile phase typically consists of a mixture of methanol (B129727) and water or an acetonitrile (B52724) and phosphate (B84403) buffer solution. ptfarm.plresearchgate.net Detection is usually performed using a UV detector at a wavelength where the compound exhibits significant absorbance, such as 204 nm or 254 nm. ptfarm.plresearchgate.net

Application: This method allows for the separation and quantification of this compound, often in the presence of its parent compound, Nicorandil (B1678753), and other degradation products like nicotinic acid. researchgate.netresearchgate.net The method is validated for linearity, precision, and accuracy to ensure reliable results. researchgate.net For example, one study reported retention times of 4.288 minutes for this compound and 5.04 minutes for Nicorandil using a methanol:water (60:40, v/v) mobile phase at a flow rate of 0.6 ml/min. ptfarm.pl

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase ODS C18 (250 mm × 4.6 mm, 10 µm) |

| Mobile Phase | Methanol:Water (60:40, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm |

Data from a published analytical method. ptfarm.pl

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification of volatile related compounds and impurities that may be present with this compound.

Methodology: In GC/MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification. mdpi.com

Application: GC/MS is particularly useful for identifying degradation products of this compound, such as nicotinic acid. researchgate.netresearchgate.net The NIST library of mass spectra is a valuable resource for comparing and identifying unknown compounds based on their fragmentation patterns. nih.govmdpi.com While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is highly effective for identifying more volatile impurities.

Applications of Analytical Methods in Biological Matrices and Complex Samples for this compound

The detection and quantification of this compound, a principal metabolite of the antianginal drug nicorandil, in biological fluids and complex mixtures are crucial for pharmacokinetic studies and quality control. researchgate.netjst.go.jp A variety of advanced analytical methodologies have been successfully applied to analyze this compound in matrices such as plasma, urine, and tissues. researchgate.netresearchgate.netcam.ac.uk

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) stand out as the most prominently used techniques for the determination of this compound. ptfarm.plresearchgate.net These methods offer high sensitivity, specificity, and the capability for simultaneous quantification of the metabolite alongside its parent drug, nicorandil.

Analysis in Biological Fluids

Plasma: Researchers have developed and validated robust LC-MS/MS methods for the simultaneous measurement of nicorandil and this compound in rat plasma. researchgate.net One such method involved a liquid-liquid extraction step for sample preparation, followed by chromatographic separation on a C18 column. researchgate.net The use of electrospray ionization tandem mass spectrometry operating in selected reaction monitoring (SRM) mode provided excellent selectivity and sensitivity. researchgate.net The method was successfully applied to a pharmacokinetic study in rats following oral administration of nicorandil. researchgate.net

HPLC methods with UV or Diode Array Detection (DAD) have also been established for the determination of this compound in human plasma. researchgate.netptfarm.pl These methods typically employ a reversed-phase C18 column and have been validated for routine bioequivalence studies. researchgate.netptfarm.pl

Urine: this compound has been identified and quantified in urine samples. researchgate.netserummetabolome.ca Metabolic studies in rats have shown that after oral administration of nicorandil, a significant portion is excreted in the urine as this compound. jst.go.jp Approximately 60% of the administered dose was recovered in the urine as this denitrated metabolite within a 7-hour period. jst.go.jp HPLC-based methods have been developed for the determination of the compound in spiked urine samples, demonstrating the applicability of this technique for excretion studies. researchgate.net

Tissues: While direct analysis of this compound in specific tissues is less commonly detailed, methodologies for related nicotinamide (B372718) compounds in various tissues are well-established. For instance, highly sensitive UHPLC-MS/MS methods have been developed for the simultaneous quantification of nicotinamide (NAM), nicotinamide mononucleotide (NMN), and other NAD+ precursors in murine tissues. cam.ac.uknih.govmdpi.com These analytical approaches, which involve tissue homogenization and optimized extraction procedures, provide a framework that could be adapted for the analysis of this compound in tissue distribution studies. nih.govmdpi.com

Analysis in Complex Samples

The analytical principles used for biological matrices are also applicable to more complex, non-biological samples. HPLC methods have been described for the determination of this compound as a decomposition product of nicorandil in in-vitro studies. ptfarm.pl Furthermore, the robustness of chromatographic techniques is demonstrated by their use in quantifying related compounds, such as nicotinamide and nicotinic acid, in challenging matrices like industrial effluent and multivitamin complexes. ub.eduresearchgate.net These applications underscore the versatility and reliability of the analytical methods for quality control and stability testing. ptfarm.plresearchgate.net

Mechanistic Investigations of N 2 Hydroxyethyl Nicotinamide Biological Activities

Modulation of Cellular Signaling Pathways by N-(2-Hydroxyethyl)nicotinamide

The influence of this compound on key cellular signaling pathways is characterized by a notable lack of the dual-action effects seen with nicorandil (B1678753). Its activity, or inactivity, in these pathways underscores the critical role of the nitrate (B79036) moiety for certain pharmacological effects.

Unlike its parent compound nicorandil, which is a known potent activator of adenosine (B11128) triphosphate-sensitive potassium (KATP) channels, this compound does not significantly modulate the activity of these channels at physiological concentrations. smolecule.com Studies comparing the two compounds demonstrate that nicorandil effectively opens KATP channels, an action that contributes to its vasodilatory and cardioprotective effects. bohrium.comnih.gov In contrast, this compound is considered an inactive metabolite in this regard, showing no significant KATP channel opening capabilities. smolecule.com This distinction highlights that the nicotinamide (B372718) group alone is insufficient to elicit the potent channel activation characteristic of nicorandil.

Table 1: Comparative Activity on KATP Channels

| Compound | KATP Channel Activation | Notes |

| This compound | No significant effect smolecule.com | Considered an inactive metabolite in this context. smolecule.com |

| Nicorandil | Potent activator smolecule.combohrium.com | Dual mechanism includes KATP channel opening and NO donation. nih.govresearchgate.net |

This compound does not function as a nitric oxide (NO) donor. nih.gov This is a direct consequence of its chemical structure, which lacks the nitrate ester group present in nicorandil. The NO-donating property of nicorandil is responsible for its ability to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation. nih.govresearchgate.net

Research confirms that this compound fails to stimulate this NO-sGC-cGMP pathway. smolecule.com In isolated rabbit aorta preparations, it only produces vasodilation at very high concentrations, in stark contrast to the potent effects of nicorandil which are significantly mediated by guanylate cyclase activation. smolecule.comnih.gov The activation of guanylate cyclase is a hallmark of many nitrovasodilators, a class of compounds to which this compound does not belong. nih.gov

The cardiac Na+/Ca2+ exchanger (NCX1) is a critical regulator of intracellular calcium homeostasis. nih.gov The activity of NCX1 can be stimulated by the NO/cGMP/PKG signaling pathway. researchgate.net For instance, nicorandil has been shown to enhance the function of NCX1 by activating guanylate cyclase, thereby increasing cGMP and accelerating Ca2+ exit from cardiac myocytes. researchgate.netresearchgate.net This effect is considered part of its cardioprotective mechanism. researchgate.net

Given that this compound does not activate guanylate cyclase or increase cGMP levels, it is not expected to influence Na+/Ca2+ exchanger activity through this primary mechanism. smolecule.comnih.gov While nicorandil's effect on NCX1 is linked to its nitrate moiety, there is no evidence to suggest that this compound possesses a similar capability to stimulate the exchanger. smolecule.comresearchgate.net

Impact on Cellular Energy Metabolism and NAD+ Pathways

The nicotinamide component of this compound suggests a potential interaction with cellular pathways involving nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.

NAD+ is synthesized in cells through two main routes: the de novo pathway from tryptophan and the salvage pathways, which recycle nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR). wikipedia.orgnih.gov The salvage pathway utilizing nicotinamide is predominant in most mammalian tissues, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting step. nih.govnih.gov

As a derivative of nicotinamide, this compound could potentially serve as a precursor for NAD+ synthesis if it can be metabolized to release nicotinamide. Nicotinamide itself is a well-established building block for NAD+, playing an essential role in maintaining the cellular NAD+ pool. wikipedia.org Pro-oxidant conditions can lead to the oxidation of NADH to NAD+, which can then be hydrolyzed to nicotinamide and ADP-ribose, indicating the dynamic nature of this pool. tandfonline.com However, specific studies detailing the conversion of this compound to nicotinamide and its subsequent incorporation into the NAD+ pool are not extensively documented in the reviewed literature.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes like DNA repair and cell death, using NAD+ as a substrate. researchgate.netnih.gov Overactivation of PARP can lead to the depletion of cellular NAD+ and ATP, contributing to cell dysfunction. nih.gov

Table 2: Summary of Mechanistic Activities

| Target/Pathway | This compound Activity | Comparative Compound (Nicorandil) Activity |

| KATP Channel | No significant opening effect smolecule.com | Potent opener bohrium.com |

| NO Donation | No nih.gov | Yes nih.govresearchgate.net |

| Guanylate Cyclase | No activation smolecule.com | Activation via NO nih.gov |

| Na+/Ca2+ Exchanger | No direct stimulation reported | Stimulation via cGMP pathway researchgate.netresearchgate.net |

| NAD+ Synthesis | Potential precursor (as nicotinamide source) wikipedia.org | Not its primary mechanism of action |

| PARP Inhibition | Potential weak inhibitor (as nicotinamide analog) researchgate.net | Not its primary mechanism of action |

Interactions with Sirtuin 1 (SIRT1)

This compound, a derivative of nicotinamide (a form of vitamin B3), is implicated in cellular processes regulated by sirtuins, a class of NAD+-dependent deacetylases. medchemexpress.com Sirtuin 1 (SIRT1) is a key member of this family, playing crucial roles in cell survival, DNA repair, and inflammatory responses. nih.govoup.com Nicotinamide itself is a known inhibitor of SIRT1. medchemexpress.com The interaction of this compound with SIRT1 is of significant interest for understanding its biological effects.

SIRT1 modulates cellular processes by deacetylating various protein substrates, including histones and non-histone proteins. nih.govoup.com This deacetylation activity is dependent on nicotinamide adenine dinucleotide (NAD+), and in the process, NAD+ is consumed, and nicotinamide is released as a byproduct. nih.gov Inhibition of SIRT1 by nicotinamide occurs through a feedback mechanism. Given its structural similarity, this compound is also being investigated for its potential to modulate SIRT1 activity. Research has explored various compounds that inhibit SIRT1, such as sirtinol (B612090) and tenovins, which have shown effects on tumor growth and cell survival. nih.gov The specific inhibitory or activating effects of this compound on SIRT1 are a subject of ongoing research to delineate its precise mechanism of action in cellular pathways.

Influence on ATP Production and Mitochondrial Respiration

This compound is closely linked to cellular energy metabolism, particularly through its relationship with nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in mitochondrial respiration and ATP production. researchgate.netnih.gov The electron transport chain in mitochondria is the primary site of ATP synthesis, where NADH (the reduced form of NAD+) donates electrons to drive the process. nih.govnih.gov

Studies on related compounds like nicotinamide riboside have shown that boosting NAD+ levels can enhance mitochondrial function, leading to increased mitochondrial respiration, membrane potential, and ATP production. nih.gov In conditions of cellular stress, such as ischemia, NAD+ levels can be depleted, impairing ATP production. nih.gov Nicotinamide and its derivatives can support cellular energy by replenishing NAD+ pools. researchgate.net This replenishment is crucial as NAD+ is consumed by enzymes like SIRT1 and poly(ADP-ribose) polymerases (PARPs). nih.gov Research has demonstrated that SIRT3, a mitochondrial sirtuin, can stimulate ATP production by activating proteins in the mitochondrial respiratory chain. nih.gov Therefore, the influence of this compound on ATP production and mitochondrial respiration is likely mediated by its role as a precursor or modulator of the cellular NAD+ pool, which is essential for maintaining mitochondrial homeostasis and energy output. nih.govplos.orgmdpi.com

Regulation of Oxidative Stress Responses by this compound

This compound has demonstrated significant potential in modulating oxidative stress responses. researchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.gov This compound and its derivatives have been shown to exert protective effects by influencing various components of the cellular antioxidant defense system. researchgate.netnih.govnih.gov

Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Catalase)

This compound and its related compounds can influence the activity and expression of key antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT), form the first line of defense against ROS. jmb.or.kr

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen. jmb.or.kr Studies on nicorandil, a compound containing the this compound structure, have shown that it can increase SOD activity. researchgate.net

Glutathione Peroxidase (GPX): GPX is responsible for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. nih.gov

Catalase (CAT): This enzyme is primarily located in peroxisomes and catalyzes the decomposition of hydrogen peroxide to water and oxygen. jmb.or.kr

Research has shown that treatment with nicorandil can promote the activities of SOD, GPX, and CAT, thereby attenuating oxidative stress. nih.gov In some contexts, oxidative stress can be associated with the dysregulation of these enzymes. nih.gov The ability of this compound derivatives to enhance the function of these enzymes is a key aspect of their antioxidant properties. ijmr.org.in

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Beyond modulating antioxidant enzymes, this compound and its derivatives can directly scavenge reactive oxygen species. researchgate.netnih.govnih.gov ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can damage cellular components. nih.gov

Studies have indicated that compounds containing the this compound moiety can reduce the generation of ROS. nih.govnih.gov This scavenging activity helps to protect cells from oxidative damage. For instance, nicorandil has been reported to act as an ROS scavenger. researchgate.net The mechanism involves the direct neutralization of these harmful species, thereby preventing them from reacting with critical cellular macromolecules like DNA, proteins, and lipids. nih.govgntpharma.com This direct antioxidant action complements the enzyme modulation, providing a multi-faceted defense against oxidative stress.

Inhibition of Lipid Peroxidation and Protein Carbonylation

A major consequence of oxidative stress is the damage to cellular lipids and proteins. This compound and its derivatives have been shown to inhibit these damaging processes.

Lipid Peroxidation: This is a chain reaction where ROS attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE). nih.gov This process can compromise membrane integrity and function. Studies have demonstrated that nicorandil treatment can decrease the levels of MDA, indicating an inhibition of lipid peroxidation. nih.gov

Protein Carbonylation: This refers to the irreversible oxidative modification of proteins, where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. nih.gov This can lead to loss of protein function and is a marker of severe oxidative damage. Research has shown that nicorandil can reduce the levels of protein carbonyls, suggesting a protective effect against protein oxidation. nih.gov

By preventing lipid peroxidation and protein carbonylation, this compound helps to preserve the structural and functional integrity of cells under oxidative stress. nih.govmolbiolcell.org

Anti-inflammatory Mechanisms of this compound

This compound and its parent compound, nicotinamide, exhibit significant anti-inflammatory properties through various mechanisms. smolecule.comontosight.aidermnetnz.orgontosight.ai Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.

One of the primary anti-inflammatory actions of nicotinamide-related compounds is the modulation of inflammatory cytokines. dermnetnz.org Research on nicorandil has shown that it can attenuate the inflammatory response by reducing the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, nicotinamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase (PARP). dermnetnz.org PARP plays a role in DNA repair and cellular responses to injury, including inflammation. dermnetnz.org By inhibiting PARP, nicotinamide can influence inflammatory pathways.

The antioxidant properties of this compound also contribute to its anti-inflammatory effects. nih.gov Oxidative stress and inflammation are closely linked, with ROS being able to activate inflammatory signaling pathways. By reducing oxidative stress, this compound can indirectly suppress inflammation. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-8, IL-17)

This compound and its parent compound, nicotinamide, have demonstrated significant immunomodulatory effects by altering the expression of key pro-inflammatory cytokines. These signaling molecules are central to initiating and perpetuating inflammatory responses. In an in vitro model using human whole blood stimulated by endotoxin, nicotinamide was shown to be a potent inhibitor of several pro-inflammatory cytokines. nih.govnih.gov The inhibition was dose-dependent, with significant reductions observed for Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). nih.govnih.gov At a concentration of 40 mmol/l, the production of IL-1β, IL-6, and TNF-α was reduced by over 95%, while IL-8 levels were reduced by 85%. nih.govnih.gov

TNF-α, a cytokine secreted by macrophages and other immune cells, is implicated in the inflammation and tissue injury seen in various conditions. researchgate.net Similarly, IL-6 is released by T cells and macrophages as part of the immediate immune response to infection and tissue damage. researchgate.net The ability of nicotinamide derivatives to suppress these cytokines points to a broad anti-inflammatory potential. nih.gov Furthermore, research into related compounds has shown that they can inhibit the overproduction of TNF-α and IL-6 induced by lipopolysaccharides in macrophage cell lines. spandidos-publications.com

Interleukin-17 (IL-17) is another crucial pro-inflammatory cytokine that perpetuates joint inflammation by stimulating the production of other inflammatory mediators, including IL-6 and IL-8, in cells like synovial fibroblasts. nih.gov The modulation of these downstream cytokines by nicotinamide derivatives suggests a potential point of intervention in such inflammatory cascades. nih.govnih.gov

Table 1: Effect of Nicotinamide on Pro-inflammatory Cytokine Production in Endotoxin-Stimulated Human Whole Blood

| Cytokine | Effect Observed | Nicotinamide Concentration for >95% Inhibition | Source(s) |

|---|---|---|---|

| IL-1β | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |

| IL-6 | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |

| TNF-α | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |

| IL-8 | Dose-dependent inhibition (~85% reduction) | 40 mmol/l | nih.govnih.gov |

Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound and related molecules are partly mediated through the inhibition of key intracellular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of gene expression for numerous pro-inflammatory mediators.

Studies on nicorandil, a compound containing the this compound moiety, have shown it can alleviate inflammation by modulating the MAPK and NF-κB pathways. researchgate.net The NF-κB pathway is a primary target for controlling inflammation. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov The inhibition of NF-κB signaling, therefore, represents a crucial mechanism for suppressing the inflammatory response. mdpi.com Research on other benzylamide derivatives has also demonstrated that they can markedly suppress the expression of NF-κB. spandidos-publications.com

The interplay between cellular defense mechanisms and inflammation is also relevant. The Nrf2/ARE pathway is a master regulator of antioxidant responses. nih.govnih.gov There is evidence of bi-directional interplay between the Nrf2 and NF-κB pathways, suggesting that compounds influencing one may affect the other. nih.gov By activating the Nrf2/ARE pathway, some compounds can mediate antiproliferative effects while simultaneously blocking the NF-κB signaling pathway. nih.gov

Suppression of Leukocyte Chemotaxis and Mast Cell Degranulation

The biological activities of this compound extend to modulating the behavior of key immune cells involved in allergic and inflammatory reactions, such as leukocytes and mast cells. Leukocyte chemotaxis, the directed migration of white blood cells to a site of inflammation, is a fundamental process in the immune response. bham.ac.uk

Research has shown that NAD+-boosting molecules, including nicotinamide precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), can effectively suppress mast cell degranulation. nih.govnih.gov Mast cell degranulation is a critical event in allergic reactions (anaphylaxis), releasing a flood of inflammatory mediators. nih.govnih.gov In both murine and human mast cells, treatment with NAD+ precursors repressed the intracellular signaling that follows immune activation and inhibited the release of inflammatory mediators. nih.govnih.gov This suggests that by supporting the cellular NAD+ pool, nicotinamide derivatives can stabilize mast cells and limit anaphylactic responses. nih.gov

Table 2: Effect of NAD+ Precursors on Mast Cell Function

| Cell Type | Compound(s) Used | Observed Effect | Source(s) |

|---|---|---|---|

| Murine Bone Marrow-Derived Mast Cells (BMMCs) | NMN, NR | Repressed intracellular signaling and release of inflammatory mediators. | nih.govnih.gov |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | NMN, NR | Suppressed β-hexosaminidase release and CD63 surface expression. | nih.gov |

Influence on Cellular Proliferation, Differentiation, and Apoptosis

This compound and its parent compound, nicotinamide, play a role in fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). These effects can vary significantly depending on the cell type and context.

In the context of skin cells, nicotinamide has been shown to modulate the balance between proliferation and differentiation. nih.gov In 3-dimensional skin models, nicotinamide inhibits the differentiation of the upper epidermal layers while maintaining proliferation in the basal layer. nih.gov In 2-dimensional cultures of human primary keratinocytes, it reduces the expression of differentiation markers and enhances the cells' proliferative capacity. nih.gov This effect is linked to its role as a precursor to NAD+, as blocking the conversion of nicotinamide to NAD+ leads to premature differentiation and senescence. nih.gov

Conversely, in the context of cancer, nicotinamide can have an opposing effect. Studies on human cervical cancer HeLa cells have shown that nicotinamide can restrain cell proliferation and promote apoptosis. nih.gov This pro-apoptotic effect was found to be mediated through the induction of oxidative stress and the intrinsic mitochondrial apoptotic pathway. nih.gov This dual role highlights the compound's complex influence on cell fate, promoting proliferation in some cell types while inducing apoptosis in others, particularly cancer cells. nih.govnih.gov The inflammatory environment itself can also influence these processes, with inflammatory stimuli generally downregulating stemness genes while upregulating genes related to catabolic processes. ecmjournal.org

Table 3: Influence of Nicotinamide on Cellular Processes

| Cell Type | Process | Observed Effect | Source(s) |

|---|---|---|---|

| Human Primary Keratinocytes | Proliferation & Differentiation | Maintains proliferation, inhibits differentiation. | nih.gov |

| Human Cervical Cancer (HeLa) Cells | Proliferation & Apoptosis | Restrains proliferation, promotes apoptosis. | nih.gov |

Therapeutic Potential and Preclinical Research of N 2 Hydroxyethyl Nicotinamide

Cardioprotective Applications and Mechanisms

N-(2-Hydroxyethyl)nicotinamide nitrate (B79036), also known as nicorandil (B1678753), has demonstrated considerable promise as a cardioprotective agent in numerous preclinical studies. researchgate.netnih.gov Its mechanisms of action are multifaceted, involving vasodilation, protection against ischemic injury, and modulation of cardiac electrophysiology.

Anti-Anginal Effects

Preclinical evidence strongly supports the anti-anginal properties of this compound nitrate. nih.gov Studies in anesthetized dogs have shown that it acts as a potent coronary vasodilator, increasing coronary blood flow without significantly affecting systemic blood pressure or cardiac function at lower doses. nih.govnih.gov This vasodilatory effect is a key component of its anti-anginal action, as it improves blood supply to the myocardium. researchgate.net The compound's efficacy is comparable to established anti-anginal drugs, and it has been shown to reduce the frequency of angina episodes in preclinical models. nih.gov

The compound's dual mechanism of action, combining a nitrate-like effect with potassium channel opening, contributes to its anti-anginal properties. researchgate.netresearchgate.net The nitrate component leads to the dilatation of large coronary arteries, while the potassium channel opening action is responsible for the dilatation of coronary resistance vessels. researchgate.net This balanced vasodilatory effect on both epicardial and resistance vessels helps to alleviate myocardial ischemia. jacc.org

Protection Against Ischemic Damage and Reperfusion Injury

This compound has shown significant protective effects against myocardial damage resulting from ischemia and subsequent reperfusion. researchgate.netresearchgate.net Ischemia, a condition of restricted blood flow, and the subsequent restoration of blood flow (reperfusion) can paradoxically lead to further tissue injury, known as ischemia-reperfusion injury (IRI). nih.gov

Preclinical studies have demonstrated that this compound can mitigate this damage. researchgate.net One of the proposed mechanisms for this cardioprotection is its ability to mimic ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. jacc.orgsnmjournals.org This effect is thought to be mediated, at least in part, by the opening of ATP-sensitive potassium (KATP) channels. jacc.org

Furthermore, research suggests that the compound can reduce the severity of myocardial infarction. scispace.com In animal models, administration of this compound before or during a coronary occlusion has been found to limit the size of the resulting infarct, independent of its hemodynamic effects. scispace.com This protection against IRI is a critical aspect of its therapeutic potential in the context of heart attacks and other ischemic events. The inhibition of Na+/H+ exchange is another mechanism that has been shown to reduce cardiac injury during ischemia by lessening the overload of sodium and calcium ions in the cells. nih.gov

Antiarrhythmic Actions

Preclinical research has indicated that this compound possesses antiarrhythmic properties. researchgate.netgoogle.com It has been reported to abolish both triggered activity and spontaneous automaticity in in-vitro studies, suggesting a direct effect on the electrical stability of cardiac cells. researchgate.net

The compound's ability to shorten the action potential duration and hyperpolarize the cell membrane through the opening of KATP channels is a key mechanism underlying its antiarrhythmic effects. nih.gov In guinea pig papillary muscle, this compound was found to exert a negative dromotropic action (slowing of conduction) at low extracellular potassium concentrations, which may contribute to the prevention of arrhythmias induced by low potassium levels. kyushu-u.ac.jp

Table 1: Effects of this compound on Cardiac Electrophysiology

| Parameter | Effect | Mechanism | Reference |

| Action Potential Duration | Shortened | KATP channel opening | nih.gov |

| Membrane Potential | Hyperpolarized | KATP channel opening | nih.gov |

| Conduction Velocity | Slowed (at low K+) | Negative dromotropic action | kyushu-u.ac.jp |

| Triggered Activity | Abolished | Direct cellular effect | researchgate.net |

| Spontaneous Automaticity | Abolished | Direct cellular effect | researchgate.net |

Hemodynamic Effects (Coronary Blood Flow, Preload, Afterload, Vascular Resistance)

This compound exerts significant and beneficial hemodynamic effects. A primary effect is the dose-dependent increase in coronary blood flow. nih.govnih.govgoogle.com This is achieved through the dilatation of both large and small coronary arteries. researchgate.netjacc.org

The compound also reduces both preload and afterload on the heart. researchgate.net The nitrate-like activity contributes to venodilation, which reduces preload (the ventricular wall stress at the end of diastole). researchgate.netecrjournal.com The KATP channel opening activity leads to arterial vasodilation, reducing peripheral vascular resistance and thus afterload (the ventricular wall stress during systole). nih.govresearchgate.net

Intravenous administration in beagle dogs resulted in a dose-dependent decrease in systemic blood pressure and peripheral vascular resistance, accompanied by an increase in peripheral blood flow. nih.govresearchgate.net Notably, at lower doses, these effects occurred without significant changes in heart rate, aortic blood flow, or left ventricular pressure. nih.govnih.gov

Table 2: Hemodynamic Effects of this compound in Preclinical Models

| Hemodynamic Parameter | Effect | Reference |

| Coronary Blood Flow | Increased | nih.govnih.govgoogle.com |

| Preload | Decreased | researchgate.net |

| Afterload | Decreased | researchgate.net |

| Systemic Blood Pressure | Decreased | nih.govresearchgate.net |

| Peripheral Vascular Resistance | Decreased | nih.gov |

| Peripheral Blood Flow | Increased | nih.gov |

Effects on Cardiac Function in Chronic Heart Failure

Preclinical and clinical research suggests that this compound can improve cardiac function in the context of chronic heart failure. e-century.us One of its metabolites, nicotinamide (B372718), is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular energy metabolism. researchgate.netnih.gov NAD+ levels are often depleted in heart failure, and their restoration has been shown to improve mitochondrial function and cardiac performance. imrpress.comresearchgate.net

Studies have shown that this compound can improve cardiac sympathetic nerve activity and left ventricular function. snmjournals.org In a study on elderly patients with chronic congestive heart failure, the addition of this compound to conventional therapy resulted in significant improvements in cardiac function indicators and a reduction in inflammatory markers. e-century.us The mechanisms for these benefits are thought to include a reduction in cardiac preload and afterload, as well as direct cellular protective effects. e-century.us

Neuroprotective Properties and Cognitive Enhancement

Beyond its cardiovascular applications, this compound and its derivatives have been investigated for their neuroprotective potential. researchgate.net

Research indicates that this compound nitrate may offer protection in models of cerebral ischemia. plos.org In a rat model of middle cerebral artery occlusion, administration of the compound was found to decrease brain damage and improve learning and memory. plos.org The proposed mechanism involves the promotion of synaptic connections. plos.org

Furthermore, the compound has been shown to attenuate cognitive dysfunction in rat models of traumatic brain injury. researchgate.net This effect was associated with the suppression of oxidative stress and inflammation in the hippocampus, potentially through the enhancement of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels. researchgate.net

The activation of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) is a key area of research for cognitive enhancement. acs.org While not a direct modulator, the nicotinamide moiety of this compound is structurally related to compounds that can influence nicotinic pathways. smolecule.com Derivatives of nicotinamide have been shown to improve blood-brain barrier integrity, reduce inflammation, and promote angiogenesis in the brain. nih.gov Long-term administration of nicotinamide has demonstrated neuroprotective effects in focal ischemia models, including reduced infarct volume and promotion of myelination. nih.gov

Table 3: Preclinical Findings on Neuroprotective and Cognitive Effects

| Condition | Model | Observed Effects | Proposed Mechanisms | Reference |

| Cerebral Ischemia | Rat MCAO | Decreased brain damage, improved learning and memory | Promotion of synaptic connections | plos.org |

| Traumatic Brain Injury | Rat CCI | Attenuated cognitive dysfunction | Suppression of oxidative stress and inflammation, enhanced BDNF and NGF | researchgate.net |

| Chronic Cerebral Hypoperfusion | Mouse CCH | Improved cognitive function, reduced white matter damage | Promotion of remyelination and neurological regeneration | nih.gov |

Attenuation of Cognitive Impairment (e.g., Traumatic Brain Injury, Ischemic Stroke)

Preclinical evidence suggests that this compound and its derivatives may play a role in mitigating cognitive deficits associated with neurological insults like traumatic brain injury (TBI) and ischemic stroke. researchgate.netnih.gov In animal models of TBI, administration of nicorandil, a compound structurally related to this compound, has been shown to ameliorate learning and memory impairments. researchgate.net These improvements were observed in behavioral tests such as the novel object recognition (NOR) test, Y-maze, and Morris water maze (MWM), which assess different aspects of cognitive function. researchgate.netresearchgate.net

Similarly, in the context of ischemic stroke, research indicates that early administration of nicotinamide, a related compound, can prevent learning and memory impairment caused by cerebral oxidative stress. researchgate.net Studies on chronic cerebral hypoperfusion in mice have also demonstrated that nicotinamide can improve cognitive function. frontiersin.org The proposed mechanisms behind these neuroprotective effects involve the preservation of cellular energy and the inhibition of processes that lead to neuronal cell death. researchgate.net

Table 1: Preclinical Studies on Cognitive Impairment

| Model | Compound | Key Findings | Reference |

| Traumatic Brain Injury (Rat) | Nicorandil | Ameliorated learning and memory impairment in NOR, Y-maze, and MWM tests. | researchgate.netresearchgate.net |

| Ischemic Stroke (Mouse) | Nicotinamide | Prevented learning and memory impairment caused by cerebral oxidative stress. | researchgate.net |

| Chronic Cerebral Hypoperfusion (Mouse) | Nicotinamide | Improved cognitive function. | frontiersin.org |

Promotion of Synaptogenesis

Synaptogenesis, the formation of synapses between neurons, is a critical process for learning, memory, and neural repair. Some studies have explored the potential of this compound and related compounds to promote this process. In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, the administration of nicorandil was investigated for its effects on synaptogenesis. researchgate.net The study measured levels of synaptophysin (SYP) and growth-associated protein-43 (GAP-43), which are markers for synaptic plasticity and axonal growth. researchgate.net

Furthermore, research on chronic cerebral hypoperfusion in mice has shown that nicotinamide treatment significantly upregulated the protein expression of synaptophysin. frontiersin.org This suggests a potential role for these compounds in promoting the formation of new neural connections, which could contribute to functional recovery after brain injury.

Modulation of Neurotrophic Factors (BDNF, NGF)

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are two such factors crucial for neuronal health and plasticity. nih.govnih.gov Preclinical research indicates that the beneficial effects of this compound-related compounds on cognitive function may be linked to their ability to modulate these neurotrophic factors.

In a study on traumatic brain injury in rats, nicorandil treatment was found to significantly enhance the mRNA and protein levels of both BDNF and NGF in the hippocampus, a brain region vital for learning and memory. researchgate.net This upregulation of neurotrophic factors is believed to contribute to the observed mitigation of cognitive impairment following TBI. researchgate.net The modulation of BDNF has also been implicated in the neuroprotective effects of nicotinamide in the context of ischemic brain injury. frontiersin.org

Protection Against Oxidative Stress and Inflammation in Neural Tissues

Oxidative stress and inflammation are key pathological processes that contribute to neuronal damage in various neurological conditions, including TBI and stroke. frontiersin.org this compound and its parent compounds have demonstrated protective effects against these detrimental processes in neural tissues.

In a rat model of TBI, nicorandil treatment was shown to attenuate oxidative stress in the hippocampus. researchgate.net This was evidenced by decreased generation of reactive oxygen species (ROS), malondialdehyde, and protein carbonyls, which are all markers of oxidative damage. researchgate.net Concurrently, nicorandil promoted the activity of antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and catalase. researchgate.net The treatment also suppressed inflammation, as indicated by the downregulated levels of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. researchgate.net

The antioxidant properties of nicotinamide are linked to its role as a precursor to NAD+, which is essential for cellular energy metabolism and redox reactions. researchgate.net By boosting NAD+ levels, nicotinamide can enhance the brain's antioxidant capacity. researchgate.net

Table 2: Effects on Oxidative Stress and Inflammation in TBI Model (Rat)

| Parameter | Effect of Nicorandil Treatment | Reference |

| Reactive Oxygen Species (ROS) | Decreased | researchgate.net |

| Malondialdehyde | Decreased | researchgate.net |

| Protein Carbonyls | Decreased | researchgate.net |

| Superoxide Dismutase Activity | Increased | researchgate.net |

| Glutathione Peroxidase Activity | Increased | researchgate.net |

| Catalase Activity | Increased | researchgate.net |

| IL-1β, IL-6, TNF-α Levels | Decreased | researchgate.net |

Prevention of Neuronal Apoptosis and Necrosis

Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major pathways of neuronal loss following brain injury. nih.gov Preclinical studies suggest that this compound-related compounds can interfere with these cell death mechanisms, thereby preserving neuronal integrity.

Nicotinamide has been shown to prevent neuronal apoptosis by inhibiting the fragmentation of DNA and the exposure of phosphatidylserine (B164497) on the cell membrane, a key signal for apoptosis. researchgate.net By inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme that is activated by DNA damage and can deplete cellular energy reserves, nicotinamide helps to maintain cellular ATP levels and prevent the cascade of events leading to cell death. researchgate.netresearchgate.net It is believed that early administration of nicotinamide can rescue mildly damaged neurons by inhibiting both necrosis and apoptosis. researchgate.net

Dermatological and Skin Health Applications

Beyond its potential neurological benefits, this compound and its parent compound, nicotinamide, have been investigated for their applications in dermatology and skin health.

Effects on Skin Hydration and Barrier Function

A healthy skin barrier is essential for retaining moisture and protecting against environmental aggressors. Nicotinamide has been shown to improve skin hydration and enhance barrier function. nih.govmdpi.com

In a study involving patients with atopic dermatitis, a 2% nicotinamide cream was found to be a more effective moisturizer than white petrolatum. nih.gov It significantly decreased transepidermal water loss (TEWL), a measure of the skin's barrier function, and increased stratum corneum hydration. nih.gov The mechanism behind these effects is thought to involve the increased synthesis of key components of the stratum corneum, such as ceramides. bioscmed.com Ceramides are lipids that play a crucial role in maintaining the integrity of the skin barrier and preventing water loss. bioscmed.com By boosting ceramide production, nicotinamide helps to strengthen the skin's natural protective barrier. bioscmed.com

Regulation of Pigmentation (e.g., Hyperpigmentation, Melanosome Transfer Inhibition)

Niacinamide, a compound closely related to this compound, is recognized for its skin-lightening properties, which are attributed to its ability to inhibit the transfer of melanosomes from melanocytes to keratinocytes. nih.govnih.gov Unlike other agents that may affect the catalytic activity of tyrosinase or melanogenesis in cultured melanocytes, niacinamide's primary mechanism is the interruption of this transfer process. nih.gov

In a keratinocyte/melanocyte coculture model, niacinamide demonstrated a 35-68% inhibition of melanosome transfer. nih.gov Clinical studies have corroborated these in vitro findings. In one trial, a moisturizer containing 5% niacinamide significantly decreased hyperpigmentation and increased skin lightness compared to a vehicle-only moisturizer after four weeks of application. nih.govnih.gov Another study involving a topical formulation with 4% niacinamide and 2% N-acetyl glucosamine (B1671600) also showed a significant reduction in the area of facial spots and irregular pigmentation. nih.govijdvl.com The inhibitory effect of niacinamide on melanosome transfer has been found to be reversible; upon cessation of treatment, the transfer process resumes. nih.gov

Table 1: Research Findings on Niacinamide and Pigmentation Regulation

| Study Type | Model / Subjects | Niacinamide Concentration | Key Findings | Reference(s) |

|---|---|---|---|---|

| In Vitro | Keratinocyte/Melanocyte Coculture | Not specified | 35-68% inhibition of melanosome transfer. | nih.gov |

| In Vitro | Pigmented Reconstructed Epidermis (PREP) | Not specified | Reduced cutaneous pigmentation. | nih.gov |

| Clinical Trial | 18 subjects with hyperpigmentation | 5% | Significantly decreased hyperpigmentation and increased skin lightness vs. vehicle after 4 weeks. | nih.govnih.gov |

| Clinical Trial | 202 subjects | 4% (with 2% N-acetyl glucosamine) | Significantly reduced detectable area of facial spots and appearance of pigmentation vs. vehicle. | nih.govijdvl.com |

| In Vitro | Melanocyte-Keratinocyte Cocultures | Not specified | Inhibition of melanosome transfer was reversible within 3 days of removal. | nih.gov |

Anti-Acne Effects

Nicotinamide has demonstrated potential as a treatment for acne vulgaris due to its potent anti-inflammatory properties. nih.gov The pathogenesis of acne involves inflammation, with the bacterium Propionibacterium acnes inducing the production of interleukin-8 (IL-8), a chemokine that promotes inflammation. ijdvl.com Nicotinamide is believed to exert its anti-acne effects by inhibiting leukocyte chemotaxis and the release of inflammatory mediators. researchgate.net

A review of clinical studies indicates that topical nicotinamide can lead to a significant reduction in acne. nih.gov Six out of eight studies using topical nicotinamide showed a significant decrease in acne lesions compared to baseline or performed similarly to standard acne treatments like clindamycin. nih.govumich.edu Furthermore, some research suggests that topical nicotinamide can reduce sebum production, a contributing factor to acne. umich.edudermnetnz.org Two studies using an oral supplement containing nicotinamide also resulted in a significant reduction in acne compared to baseline. nih.gov

Table 2: Clinical Research on Nicotinamide for Acne Treatment

| Study Design | Treatment | Outcome | Reference(s) |

|---|---|---|---|

| Review of 10 clinical studies | Topical and oral nicotinamide | 6 of 8 topical studies showed significant acne reduction. 2 of 2 oral studies showed significant acne reduction. | nih.gov |

| Topical Application | 2% topical nicotinamide | Significant reduction in sebum excretion rate and casual sebum levels. | umich.edu |

| Topical Application | Not specified | Anti-inflammatory action and reduction in sebum. | dermnetnz.org |

Management of Atopic Dermatitis and Rosacea

Nicotinamide has shown promise in managing chronic inflammatory skin conditions like atopic dermatitis (AD) and rosacea by improving skin barrier function and exerting anti-inflammatory effects. dermatology.melbourne In atopic dermatitis, the skin barrier is impaired, leading to increased transepidermal water loss (TEWL) and reduced hydration. nih.govnih.gov Nicotinamide can enhance barrier function by increasing the synthesis of ceramides, free fatty acids, and cholesterol in the stratum corneum. researchgate.netsemanticscholar.org

A clinical study on patients with atopic dermatitis found that a 2% nicotinamide cream significantly decreased TEWL and was more effective at increasing stratum corneum hydration than white petrolatum. nih.govnih.gov More recent studies have confirmed that topical treatments containing niacinamide significantly improve clinical symptoms, quality of life, and skin barrier function in patients with mild AD. naturalhealthresearch.orgnih.gov

For rosacea, a condition characterized by sensitive skin and inflammation, niacinamide's ability to strengthen the skin barrier and modulate the immune response is beneficial. dermatology.melbourne By improving the epidermal structure, it helps prevent moisture loss and makes the skin more resilient. dermatology.melbourne Its anti-inflammatory properties help to inhibit the production of cytokines that trigger inflammation. dermatology.melbourne A study demonstrated that a moisturizer with 2% niacinamide reduced blotchiness, flakiness, and bumps in rosacea patients after four weeks of use. dermatology.melbourne

Table 3: Clinical Findings on Niacinamide for Atopic Dermatitis and Rosacea

| Condition | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| Atopic Dermatitis | 2% nicotinamide cream | Significantly decreased transepidermal water loss (TEWL) and increased stratum corneum hydration compared to white petrolatum. | nih.govnih.gov |

| Mild Atopic Dermatitis | Niacinamide-containing body emollient and cleansing gel | Significantly improved clinical symptoms (SCORAD score), quality of life (DLQI), and skin barrier function (TEWL, SCWC) after 28 days. | naturalhealthresearch.orgnih.gov |

| Rosacea | 2% niacinamide moisturizer | Reduced blotchiness, flakiness, and bumps after 4 weeks. | dermatology.melbourne |

Photoprotective Effects (UV-induced DNA Damage, Photoimmunosuppression)

Nicotinamide provides photoprotective effects against damage caused by ultraviolet (UV) radiation. rsc.org Its mechanisms include preventing the depletion of cellular energy needed for DNA repair and protecting against UV-induced immunosuppression. ijdvl.comrsc.org UV radiation can damage DNA by forming lesions such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG). nih.govplos.org It also depletes cellular energy (ATP) by activating the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. ijdvl.com

As a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for ATP production, nicotinamide helps replenish cellular energy in irradiated cells. rsc.orgnih.gov This energy repletion enhances the cell's capacity for DNA repair. Studies have shown that nicotinamide increases the rate of excision repair of UV-induced DNA damage. nih.gov In both human keratinocytes and ex vivo skin models, nicotinamide treatment led to a reduction in CPDs and 8oxoG, which was attributed to enhanced DNA repair. nih.govplos.org Furthermore, topical application of nicotinamide has been shown to prevent UV-induced immunosuppression in humans. dermnetnz.orgnih.gov

Table 4: Research on Photoprotective Effects of Nicotinamide

| Model | UV Type | Key Findings | Reference(s) |

|---|---|---|---|

| HaCaT Keratinocytes | Solar-simulated UV (ssUV) | Increased the proportion of cells undergoing excision repair and the repair rate. | nih.gov |

| HaCaT Keratinocytes & Ex Vivo Human Skin | Solar-simulated UV (ssUV) | Reduced cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG) by enhancing DNA repair. | nih.govplos.org |

| Human Volunteers | UV Radiation | Topical application prevented UV-induced immunosuppression. | dermnetnz.orgnih.gov |

| Human Keratinocytes | UV Radiation | Enhances repair of direct and oxidative DNA damage. | dermnetnz.org |

Gastroprotective Effects

Research into the gastroprotective effects has largely focused on nicorandil, a compound that is metabolized into this compound. hpra.ie These studies provide insight into the potential role of this metabolite in protecting the gastric mucosa from injury.

Protection Against Ulceration (Indomethacin and Alcohol-induced)

The extensive use of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and the consumption of alcohol are significant risk factors for the development of gastric ulcers. nih.govdeepdyve.com Preclinical studies have demonstrated that pretreatment with nicorandil offers substantial protection against gastric ulceration induced by these agents. nih.govdeepdyve.com

In a study investigating acute ulcer models, nicorandil pretreatment showed a high preventive index against both indomethacin-induced (89.8%) and alcohol-induced (77.7%) ulceration. nih.govdeepdyve.com Histological examination of the gastric mucosa confirmed that nicorandil helped prevent tissue necrosis, leukocyte infiltration, and tissue congestion associated with ulcer formation. nih.govdeepdyve.com Other research has also shown that nicorandil can dose-dependently inhibit the formation of gastric lesions induced by aspirin, another NSAID. jst.go.jp

Table 5: Protective Effect of Nicorandil Against Induced Gastric Ulcers

| Ulcer Inducing Agent | Animal Model | Key Finding | Reference(s) |

|---|---|---|---|

| Indomethacin | Not specified | 89.8% preventive index with nicorandil pretreatment. | nih.govdeepdyve.com |

| Alcohol | Not specified | 77.7% preventive index with nicorandil pretreatment. | nih.govdeepdyve.com |

| Aspirin | Rats | Dose-dependent inhibition of gastric lesion development. | jst.go.jp |

Mechanisms Involving Lipid Peroxidation and Inflammatory Mediators in Gastric Mucosa

The mechanisms underlying the gastroprotective effects of nicorandil, and by extension its metabolite this compound, involve the modulation of oxidative stress and inflammatory pathways in the gastric mucosa. Indomethacin and alcohol induce ulcers in part by increasing lipid peroxidation and elevating levels of inflammatory mediators. nih.govdeepdyve.com

Studies have revealed that both indomethacin and alcohol up-regulate gastric mucosal lipid peroxidation and increase the levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govdeepdyve.com Nicorandil pretreatment was found to counteract these effects by decreasing oxidative stress and down-regulating the ulcerogen-induced elevation of TNF-α. nih.govdeepdyve.com Furthermore, nicorandil helps to elevate levels of nitric oxide (NO), which is depleted by ulcer-inducing agents and plays a role in maintaining mucosal integrity and blood flow. nih.govdeepdyve.comdntb.gov.ua By reducing aggressive factors like lipid peroxides and inflammatory mediators while enhancing defensive factors like NO, this compound's precursor demonstrates a multifactorial gastroprotective action. jst.go.jp

Analgesic/Antinociceptive Properties